N,N-Dimethyl-N',N'-dibenzylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamine derivative 2 is a compound characterized by the presence of two amine groups attached to a central carbon chain. These compounds are significant in various fields due to their unique chemical properties and versatility in synthesis. They are often used as building blocks in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diamine derivative 2 typically involves the diamination of alkenes or the aminolysis of aziridines. For instance, the aminolysis of activated aziridines with aromatic amines under mild conditions can yield vicinal diamines with high selectivity . Another method involves the use of electrophilic nitrene sources and amine nucleophiles to achieve diamination of simple alkenes .
Industrial Production Methods: Industrial production of diamine derivatives often employs catalytic processes. For example, a cationic iron complex can catalyze the aminolysis of meso-N-aryl aziridines efficiently, producing valuable diamines in excellent yields . Additionally, the use of di-tert-butyldiaziridinone as a nitrogen source and a palladium catalyst allows for the efficient diamination of conjugated dienes and trienes .
Analyse Chemischer Reaktionen
Types of Reactions: Diamine derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert diamines into corresponding imines or nitriles.
Reduction: Diamines can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: Diamines can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, amines, and substituted diamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diamine derivative 2 has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Diamine derivatives are used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Wirkmechanismus
The mechanism of action of diamine derivative 2 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by forming stable complexes with them. The presence of amine groups allows for hydrogen bonding and electrostatic interactions with biological molecules, leading to the modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Diamine derivative 2 can be compared with other similar compounds such as:
1,2-Diamines: These compounds have two amine groups attached to adjacent carbon atoms and are commonly used in asymmetric catalysis.
1,3-Diamines: These compounds have amine groups separated by one carbon atom and are used as catalysts in Mannich reactions.
Vicinal Diamines: These compounds have amine groups on adjacent carbon atoms and are significant in the synthesis of biologically active molecules.
Uniqueness: Diamine derivative 2 is unique due to its specific structural configuration, which allows for diverse chemical reactivity and applications in various fields. Its ability to form stable complexes with metals and biological molecules makes it a valuable compound in both industrial and research settings.
Eigenschaften
CAS-Nummer |
68156-59-2 |
---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI-Schlüssel |
XFOYZAKVZYMLET-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Andere CAS-Nummern |
68156-59-2 |
Synonyme |
N,N-dimethyl-N',N'-dibenzylethylenediamine N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.